molecular formula C6H12N2O10 B12657316 D-Glucitol dinitrate CAS No. 71888-61-4

D-Glucitol dinitrate

Cat. No.: B12657316
CAS No.: 71888-61-4
M. Wt: 272.17 g/mol
InChI Key: ZNWGJVKCVWQWPY-JGWLITMVSA-N
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Description

D-Glucitol dinitrate, also known as isosorbide dinitrate, is an organic nitrate compound with the chemical formula C6H8N2O8. It is a white, crystalline, and odorless compound that is stable in air and solution. This compound is primarily known for its use as a vasodilator in the treatment of angina pectoris and heart failure .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Glucitol dinitrate is synthesized through the nitration of 1,4:3,6-dianhydro-D-glucitol. The process involves slowly adding an aqueous syrup of 1,4:3,6-dianhydro-D-glucitol to a cooled mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). After standing for a few minutes, the mixture is poured into cold water, and the precipitated product is collected and recrystallized from ethanol .

Industrial Production Methods

In industrial settings, this compound is produced by mixing isosorbide dinitrate with lactose, mannitol, or other suitable inert excipients to permit safe handling. The mixture may contain up to 1.0% of a suitable stabilizer, such as ammonium phosphate .

Chemical Reactions Analysis

Mechanism of Action

D-Glucitol dinitrate exerts its effects by being converted to nitric oxide (NO) in the body. Nitric oxide activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP). cGMP activates protein kinases, leading to a series of phosphorylation reactions that result in the relaxation of vascular smooth muscle. This relaxation causes the dilation of peripheral arteries and veins, reducing venous return to the heart and decreasing left ventricular end-diastolic pressure and pulmonary capillary wedge pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Glucitol dinitrate is unique in its moderate to long-acting vasodilatory effects, making it suitable for the prophylactic management of angina pectoris. Its ability to be converted to nitric oxide and activate guanylate cyclase distinguishes it from other vasodilators .

Properties

CAS No.

71888-61-4

Molecular Formula

C6H12N2O10

Molecular Weight

272.17 g/mol

IUPAC Name

[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-nitrooxyhexan-2-yl] nitrate

InChI

InChI=1S/C6H12N2O10/c9-1-3(10)5(11)6(12)4(18-8(15)16)2-17-7(13)14/h3-6,9-12H,1-2H2/t3-,4+,5-,6-/m1/s1

InChI Key

ZNWGJVKCVWQWPY-JGWLITMVSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](CO[N+](=O)[O-])O[N+](=O)[O-])O)O)O)O

Canonical SMILES

C(C(C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O)O)O)O

Origin of Product

United States

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